3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one
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Overview
Description
The compound contains several functional groups including a benzodioxin ring, a chromenone ring, and a piperidine ring. These functional groups suggest that the compound may have interesting biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step organic reactions involving the formation of the various rings and the attachment of functional groups .Molecular Structure Analysis
The benzodioxin and chromenone rings are aromatic, which contributes to the stability of the molecule. The piperidine ring is a common structural motif in many biologically active compounds .Chemical Reactions Analysis
The compound likely undergoes reactions typical of its functional groups. For example, the carbonyl group in the chromenone ring can undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the aromatic rings would likely make the compound relatively non-polar .Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could lead to changes in the biochemical processes regulated by these enzymes.
Biochemical Pathways
The compound’s interaction with cholinesterases could affect the cholinergic neurotransmission pathway , leading to changes in nerve signal transmission. Its interaction with lipoxygenase could impact the arachidonic acid metabolism pathway , potentially influencing inflammatory responses .
Result of Action
The compound’s inhibition of cholinesterases and lipoxygenase enzymes could lead to changes at the molecular and cellular levels. For instance, it could alter neurotransmission or inflammatory responses. Specific effects would depend on the extent of enzyme inhibition and the physiological context .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that it may interact with these enzymes and potentially influence their activity.
Cellular Effects
In terms of cellular effects, the compound has shown significant antibacterial activity, particularly against B. subtilis and E. coli, indicating that it can influence bacterial cell function .
Molecular Mechanism
It is known to inhibit cholinesterases and lipoxygenase enzymes, suggesting that it may bind to these enzymes and alter their activity .
Metabolic Pathways
It is known to inhibit certain enzymes, suggesting that it may be involved in related metabolic pathways .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15-6-8-25(9-7-15)13-18-20(26)4-3-17-23(27)19(14-30-24(17)18)16-2-5-21-22(12-16)29-11-10-28-21/h2-5,12,14-15,26H,6-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOFVHUXHEKGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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